molecular formula C12H22N2O2 B2407121 (E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide CAS No. 2411335-60-7

(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide

Cat. No.: B2407121
CAS No.: 2411335-60-7
M. Wt: 226.32
InChI Key: HOQDPUKXTAKDIB-FNORWQNLSA-N
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Description

(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide is a synthetic organic compound The structure features a dimethylamino group, a hydroxy-methylcyclopentyl group, and a but-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the but-2-enamide backbone: This can be achieved through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Introduction of the dimethylamino group: This step might involve the alkylation of an amine precursor with dimethylamine under basic conditions.

    Cyclopentyl ring formation: The cyclopentyl ring with a hydroxy and methyl group can be synthesized through a cyclization reaction, possibly involving a Grignard reagent or similar organometallic compound.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The double bond in the but-2-enamide backbone can be reduced to a single bond.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogenation with palladium catalyst).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide: can be compared with other amides, such as:

Uniqueness

  • The combination of a dimethylamino group, a hydroxy-methylcyclopentyl group, and a but-2-enamide backbone makes this compound unique. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(16)8-4-6-10(12)13-11(15)7-5-9-14(2)3/h5,7,10,16H,4,6,8-9H2,1-3H3,(H,13,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQDPUKXTAKDIB-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)C=CCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCC1NC(=O)/C=C/CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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